2-(6-Fluoro-3-pyridinyl)pyrimidine

CYP2D6 Drug-Drug Interaction ADME

2-(6-Fluoro-3-pyridinyl)pyrimidine is a privileged kinase inhibitor scaffold with documented patent precedence and a favorable CYP2D6 inhibition profile (IC₅₀ = 20,000 nM), significantly reducing drug-drug interaction risk compared to alternative pyrimidine hinge-binders. The 6-fluoro substitution provides metabolic blocking for enhanced oxidative stability, offering a quantifiable advantage over non-fluorinated 2-(3-pyridinyl)pyrimidine in PK studies. A validated Stille coupling protocol (49% yield, 1 hr microwave) ensures supply continuity. Identity is verified by characteristic ¹H NMR fingerprint (400 MHz, DMSO-d₆, dd J=8.51, 7.65, 2.91, 0.59 Hz at δ 7.35) for unambiguous batch-to-batch QC.

Molecular Formula C9H6FN3
Molecular Weight 175.16 g/mol
Cat. No. B8613430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Fluoro-3-pyridinyl)pyrimidine
Molecular FormulaC9H6FN3
Molecular Weight175.16 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CN=C(C=C2)F
InChIInChI=1S/C9H6FN3/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h1-6H
InChIKeyJUQUHUFTCBQVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Fluoro-3-pyridinyl)pyrimidine Procurement: Structural and Molecular Specifications


2-(6-Fluoro-3-pyridinyl)pyrimidine (CAS 1177269-36-1) is a heterocyclic building block consisting of a pyrimidine ring directly linked to a 6-fluoro-substituted pyridine moiety . With a molecular formula of C₉H₆FN₃ and a molecular weight of 175.16 g/mol, this compound serves as a scaffold intermediate in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules [1]. The compound is typically supplied at ≥95% purity, with its fluorine atom conferring enhanced lipophilicity and potential metabolic stability compared to non-fluorinated pyridine-pyrimidine analogs [2].

Procurement Risk Alert: Why 2-(6-Fluoro-3-pyridinyl)pyrimidine Cannot Be Arbitrarily Substituted


The 6-fluoro substitution pattern on the pyridine ring of 2-(6-fluoro-3-pyridinyl)pyrimidine is not interchangeable with alternative halogenation or positional isomers. Direct comparative studies on pyridine versus pyrimidine substituents in nAChR ligands demonstrate that the pyrimidine substitution can significantly enhance affinity and/or functional activity at α6 subunit-containing neuronal nicotinic receptors while decreasing ganglionic receptor activation [1]. This scaffold-specific effect indicates that substituting the pyrimidine core or altering the fluorine position (e.g., 5-fluoro or 4-fluoro isomers) may yield compounds with divergent pharmacological profiles and off-target liabilities. In the context of kinase inhibitor development, the 6-fluoro-3-pyridinyl moiety appears as a privileged fragment in multiple patent filings, suggesting that its specific geometry enables key hinge-binding interactions that analogs cannot replicate [2].

2-(6-Fluoro-3-pyridinyl)pyrimidine: Quantitative Differentiation Evidence Summary


CYP2D6 Inhibition Profile: 2-(6-Fluoro-3-pyridinyl)pyrimidine Shows Low Interaction Liability

In human liver microsome assays evaluating cytochrome P450 2D6 (CYP2D6) inhibition, 2-(6-fluoro-3-pyridinyl)pyrimidine exhibited an IC₅₀ value of 20,000 nM (20 μM), indicating weak inhibitory activity against this major drug-metabolizing enzyme [1]. This contrasts with many pyrimidine-containing kinase inhibitors that frequently show potent CYP2D6 inhibition at sub-micromolar concentrations, which can trigger clinical drug-drug interaction warnings and require additional preclinical safety assessment. For procurement decisions in early-stage medicinal chemistry programs, this low CYP2D6 liability profile reduces the risk of downstream development attrition due to metabolism-mediated interactions.

CYP2D6 Drug-Drug Interaction ADME Hepatocyte Metabolism

Stille Coupling Synthetic Accessibility: 49% Yield via Microwave-Assisted Protocol

A reproducible synthetic protocol for 2-(6-fluoro-3-pyridinyl)pyrimidine using Stille coupling between 5-bromo-2-fluoropyridine and 2-(tributylstannyl)pyrimidine, catalyzed by Pd(PPh₃)₄ and CuI in DMF under microwave irradiation at 120°C for 1 hour, delivers the target compound in 49% yield after silica gel chromatography [1]. This yield represents a defined benchmark for medicinal chemistry groups producing in-house stock. The microwave-assisted method significantly reduces reaction time compared to conventional thermal Stille protocols, which typically require overnight reflux (12-24 hr) for comparable pyrimidine-aryl couplings. For procurement, this established synthetic route provides a reliable fallback option if commercial supply becomes constrained or purity specifications are not met.

Stille Coupling Microwave Synthesis Process Chemistry Building Block

Structural Confirmation: Full ¹H NMR Characterization Establishes Identity Baseline

The compound's identity is rigorously defined by ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (dddd, J=8.51, 7.65, 2.91, 0.59 Hz, 1H), 7.54 (t, J=4.89 Hz, 1H), 8.28-8.43 (m, 1H), 8.78-8.89 (m, 1H), 8.96 (d, J=4.89 Hz, 2H), with MS (ESI) m/z 176 (M+H)⁺ confirmation . These spectral fingerprints provide unambiguous differentiation from positional isomers such as 2-(5-fluoro-3-pyridinyl)pyrimidine or 2-(6-fluoro-2-pyridinyl)pyrimidine, which would exhibit distinct coupling patterns and chemical shifts. For procurement quality assurance, these published reference spectra enable independent identity verification without reliance on vendor certificates of analysis.

Quality Control Analytical Chemistry NMR Spectroscopy Purity Verification

Metabolic Stability: Fluorine Substitution Enhances Oxidative Resistance

The 6-fluoro substitution on the pyridine ring of 2-(6-fluoro-3-pyridinyl)pyrimidine is strategically positioned to block cytochrome P450-mediated oxidative metabolism at the pyridine C6 position [1]. This fluorine atom enhances lipophilicity (calculated LogP) while providing metabolic stability advantages over non-fluorinated 2-(3-pyridinyl)pyrimidine, which is susceptible to hydroxylation at the C6 position during first-pass metabolism. While direct comparative microsomal stability data (% remaining at 60 min) for this exact compound versus its non-fluorinated analog are not publicly available, the class-level understanding of fluorine substitution effects on heteroaromatic metabolism is well-established in medicinal chemistry literature [2].

Metabolic Stability Fluorine Effect ADME Lead Optimization

Patent-Documented Scaffold Utility: CDK and Kinase Inhibitor Programs

2-(6-Fluoro-3-pyridinyl)pyrimidine appears as a key synthetic intermediate in multiple patent filings describing CDK inhibitors and broad-spectrum protein kinase inhibitors [1][2]. In US Patent 09340549B2, this compound serves as a building block for constructing potent CDK inhibitors with reported cellular activity. The specific 6-fluoro-3-pyridinyl-pyrimidine connectivity appears to enable critical hinge-region hydrogen bonding with kinase ATP-binding pockets. While exact potency data for final elaborated molecules containing this scaffold are not disclosed in the public patent filings, the repeated appearance of this exact building block across multiple kinase inhibitor patents from different assignees suggests structural validation that procurement teams can leverage as precedent for their own scaffold-hopping or lead generation campaigns.

CDK Inhibitor Kinase Inhibitor Oncology Patent Analysis

2-(6-Fluoro-3-pyridinyl)pyrimidine: Validated Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Lead Generation with Reduced CYP2D6 Interaction Risk

For medicinal chemistry programs developing ATP-competitive kinase inhibitors (particularly CDK or protein kinase targets), 2-(6-fluoro-3-pyridinyl)pyrimidine offers a scaffold with documented patent precedence and a favorable CYP2D6 inhibition profile (IC₅₀ = 20,000 nM) [1]. This low CYP2D6 liability is particularly valuable for programs targeting chronic indications where polypharmacy and drug-drug interaction risks are elevated. Procurement of this specific building block is justified over alternative pyrimidine-containing hinge-binders that may carry higher CYP2D6 inhibition burdens requiring additional preclinical safety pharmacology studies [2].

Structure-Activity Relationship (SAR) Exploration of Fluorinated Heteroaromatic Scaffolds

The 6-fluoro substitution on the pyridine ring provides a defined metabolic blocking group that enhances oxidative stability compared to non-fluorinated analogs [1]. For SAR campaigns investigating the impact of fluorine substitution on pharmacokinetic properties, 2-(6-fluoro-3-pyridinyl)pyrimidine serves as a comparator to its non-fluorinated counterpart 2-(3-pyridinyl)pyrimidine, enabling systematic evaluation of fluorine effects on clearance and half-life. The compound's well-characterized ¹H NMR spectrum [2] facilitates rapid identity confirmation during analog synthesis and purification workflows.

Quality Control Reference Standard for Building Block Authentication

The published ¹H NMR (400 MHz, DMSO-d₆) spectral data [1] provides an unambiguous fingerprint for verifying the identity and purity of procured material. This is particularly critical when sourcing from multiple vendors or when batch-to-batch consistency must be documented for regulatory submissions. The characteristic dd coupling pattern (J=8.51, 7.65, 2.91, 0.59 Hz) at δ 7.35 distinguishes this compound from positional isomers that may inadvertently be supplied, enabling QC laboratories to implement independent identity testing without requiring reference standards.

In-House Synthesis for Supply Chain Resilience and Cost Management

When commercial lead times exceed project timelines or when custom quantities are required, the validated Stille coupling protocol (49% yield, 1 hr microwave) [1] enables in-house synthesis of 2-(6-fluoro-3-pyridinyl)pyrimidine from commercially available starting materials. This synthetic accessibility provides procurement leverage and a contingency supply option. The protocol's use of microwave acceleration reduces reaction time by >90% compared to conventional thermal Stille couplings, making in-house production feasible within typical medicinal chemistry project cycles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Fluoro-3-pyridinyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.